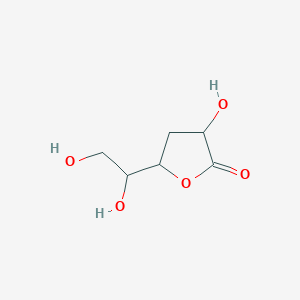

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one

Description

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a cyclic ketone derivative characterized by a five-membered oxolan-2-one (γ-lactone) core substituted with hydroxyl and dihydroxyethyl groups. This compound has been identified as a metabolite in Coffea arabica beans, where its concentration varies depending on primary processing methods (e.g., dry, semi-dry, wet processing), with reported levels of 1.35–1.59% .

Properties

CAS No. |

6936-66-9 |

|---|---|

Molecular Formula |

C6H10O5 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2 |

InChI Key |

NSEFGBGANVMEIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)OC1C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one can be achieved through several methods. One common approach involves the catalytic conversion of glucose with acetylacetone to produce furan-centered chemicals . This method includes a cascade-type reaction mechanism where glucose undergoes retro-aldol condensation to form glycolaldehyde, which is then captured by acetylacetone to yield the desired compound . Industrial production methods often involve the Maillard reaction, where reducing sugars react with amines under controlled conditions to produce various furanone derivatives .

Chemical Reactions Analysis

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield 5-hydroxy-2(5H)-furanone derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of fine chemicals . In biology and medicine, it is involved in the study of the Maillard reaction and its effects on protein structure and function . It also finds applications in the food industry as a flavor compound produced during the browning of food . Additionally, it is used in the development of new materials and pharmaceuticals due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one involves its role as a reactive intermediate in the Maillard reaction. It interacts with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs) that can affect protein structure and function . These interactions are crucial in understanding the aging process and complications in diabetic patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Analysis

Target Compound : 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one

- Core : Oxolan-2-one (γ-lactone)

- Functional Groups : Ketone (C=O at position 2), hydroxyl (-OH at position 3), and 1,2-dihydroxyethyl (-CH(OH)CH₂OH at position 5).

- Key Properties : High polarity due to hydroxyl groups; retention index (RI) = 1769.99 in GC-MS analysis .

Comparators :

3-Deoxy-D-ribo-hexono-1,4-lactone (CAS 499-87-6) Core: Hexono-1,4-lactone (six-membered lactone). Functional Groups: Lactone (ester), hydroxyl, and dihydroxyethyl. Key Differences: Larger ring size (six-membered vs. five-membered) and absence of a ketone group. Used in synthetic chemistry for chiral building blocks .

Hexonic acid, 3-deoxy-γ-lactone

- Core : γ-Lactone.

- Functional Groups : Lactone, hydroxyl.

- Key Differences : Higher abundance in coffee beans (3.32–4.67% ) and lack of dihydroxyethyl substitution.

Sodium Ascorbate Derivatives (e.g., Sodium 5-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-oxo-4,5-dihydrofuran-2-olate) Core: Furan-2-one (ascorbate backbone). Functional Groups: Enolate, hydroxyl, and dihydroxyethyl. Key Differences: Ionic form (sodium salt) and biological role as an antioxidant. Used in food preservation and pharmaceuticals .

Phellinusfuran A

Structural and Functional Comparison Table

Reactivity and Stability

- Ketone vs. Lactone: The ketone in the target compound may undergo nucleophilic addition reactions, whereas lactones (e.g., 3-deoxy-D-ribo-hexono-1,4-lactone) are prone to ring-opening hydrolysis .

- Thermal Stability : Higher thermal stability observed in sodium ascorbate derivatives due to ionic stabilization , contrasting with the volatile nature of coffee-derived ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.